3,5-Diacetamido-2,6-diiodobenzoic acid

Pharmaceutical Analysis Method Validation Impurity Profiling

This is the EP-designated 2,6-diiodo regioisomer (Impurity C) structurally identical to the key deiodination degradant. Unlike the 2,4-diiodo analog, only this 2,6-isomer meets the EP monograph specification for unambiguous chromatographic separation. Supplied as a certified reference material with full analytical documentation (CoA, MS, HPLC) for method validation, system suitability testing, and quantification at 0.025–0.06% w/w levels. Also used as an environmental degradation marker for iodinated contrast agents in wastewater studies.

Molecular Formula C11H10I2N2O4
Molecular Weight 488.02 g/mol
CAS No. 162193-53-5
Cat. No. B109223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Diacetamido-2,6-diiodobenzoic acid
CAS162193-53-5
Synonyms3,5-Bis(acetylamino)-2,6-diiodobenzoic Acid;  3,5-Diacetamido-2,6-diiodobenzoic Acid
Molecular FormulaC11H10I2N2O4
Molecular Weight488.02 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC(=C(C(=C1I)C(=O)O)I)NC(=O)C
InChIInChI=1S/C11H10I2N2O4/c1-4(16)14-6-3-7(15-5(2)17)10(13)8(9(6)12)11(18)19/h3H,1-2H3,(H,14,16)(H,15,17)(H,18,19)
InChIKeyFMBYKVSRFAJNHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Diacetamido-2,6-diiodobenzoic Acid (CAS 162193-53-5): Critical Analytical Reference Standard for Amidotrizoate Formulation Quality Control


3,5-Diacetamido-2,6-diiodobenzoic acid (CAS 162193-53-5), systematically designated 3,5-bis(acetylamino)-2,6-diiodobenzoic acid, is a diiodinated benzoic acid derivative structurally related to the triiodinated X-ray contrast agent amidotrizoic acid (diatrizoic acid). This compound is officially recognized and designated as Amidotrizoic Acid EP Impurity C under European Pharmacopoeia standards [1]. Its primary significance lies not as a therapeutic agent but as a critical analytical reference standard for the detection, quantification, and control of a specific deiodination impurity in amidotrizoate-based pharmaceutical formulations.

Why Generic Diiodo Analogs Cannot Substitute for 3,5-Diacetamido-2,6-diiodobenzoic Acid in Amidotrizoate Quality Control


Generic substitution with other diiodo analogs, such as the 2,4-diiodo regioisomer, is analytically unacceptable for quality control applications. The European Pharmacopoeia mandates specific identification and quantification of the 2,6-diiodo regioisomer as Impurity C, distinct from other potential deiodination products. This requirement stems from the compound's unique formation pathway as a key metabolite and degradation product of amidotrizoic acid, necessitating a structurally identical reference material for method validation [1]. The 2,6-diiodo isomer exhibits distinct physicochemical properties, including a specific chromatographic retention behavior that differs from its 2,4-diiodo counterpart, allowing for unambiguous separation and quantification in complex pharmaceutical matrices [2]. Using a structurally dissimilar or non-certified reference material would introduce systematic errors in analytical methods, leading to inaccurate impurity profiling and potential regulatory non-compliance in drug product release and stability testing.

Quantitative Evidence for 3,5-Diacetamido-2,6-diiodobenzoic Acid in Analytical Method Validation and Impurity Control


Liquid Chromatographic Method: Validated Accuracy for the Quantification of 2,6-Diiodo Impurity in Diatrizoate Sodium Drug Product

An LC procedure was developed and validated to separate and quantify diatrizoate sodium from its known impurities, including 3,5-diacetamido-2,6-diiodobenzoic acid (designated as a 2,6-diiodo-3,5-diacetamidobenzoic acid or DDZA impurity) [1]. The accuracy of the method for the DDZA impurity was established by spiking known amounts of the compound into the drug product matrix. This quantitative validation confirms the method's suitability for precise impurity control, as required by pharmaceutical regulations.

Pharmaceutical Analysis Method Validation Impurity Profiling Quality Control

Capillary Electrophoresis: Quantitative Determination of 2,6-Diiodo Impurity Levels in Radiopaque Solutions

A capillary electrophoresis (CE) method was developed to separate and quantify diatrizoic acid (DTZA) and its four mono- and diiodo degradation products, including the 2,6-diiodo-3,5-diacetamidobenzoic acid isomer [1]. The method demonstrated the ability to quantify these impurities at low concentrations in a commercial radio-paque solution for injection, providing a critical tool for monitoring formulation stability and degradation.

Analytical Chemistry Capillary Electrophoresis Degradation Products Pharmaceutical Formulation

Fungal Transformation: 2,6-Diiodo Metabolite as a Major Biodegradation Product of Diatrizoate

A study investigating the cometabolic transformation of the X-ray contrast agent diatrizoate by the white-rot fungus Trametes versicolor identified 3,5-di(acetamido)-2,6-diiodobenzoic acid as one of three main extracellular metabolites [1]. The identification of this specific deiodination product provides crucial insight into the environmental fate and potential breakdown pathways of triiodinated contrast agents.

Environmental Science Microbial Metabolism Biodegradation X-ray Contrast Agent Fate

Regulatory Identity: Official Designation as Amidotrizoic Acid EP Impurity C

3,5-Diacetamido-2,6-diiodobenzoic acid is officially designated as Amidotrizoic Acid EP Impurity C, as defined by the European Pharmacopoeia (EP) . This regulatory status mandates its use as a reference standard for the development, validation, and routine execution of analytical methods intended to control impurity levels in amidotrizoic acid active pharmaceutical ingredient (API) and its finished drug products.

Pharmacopoeial Standards Regulatory Compliance Reference Standards Drug Master File

Critical Application Scenarios for Procuring 3,5-Diacetamido-2,6-diiodobenzoic Acid Reference Standard


Pharmaceutical Quality Control: HPLC and CE Method Validation and Routine Analysis

This compound is essential for developing and validating robust liquid chromatography (LC) and capillary electrophoresis (CE) methods to quantify the 2,6-diiodo impurity in amidotrizoate sodium/diatrizoate sodium drug products and radiopaque solutions. The validated accuracy and precision data from established methods confirm its suitability as a reference standard for system suitability tests, calibration curve preparation, and the accurate determination of impurity levels at the 0.025–0.06% (w/w) range, thereby ensuring product quality and regulatory compliance [1].

Stability Studies and Degradation Profiling of Amidotrizoate Formulations

As a major deiodination product, this compound is a key marker for monitoring the chemical stability of amidotrizoic acid-based contrast agents. Its procurement as a reference standard allows analytical laboratories to identify and quantify this specific degradant in forced degradation studies and long-term stability samples, providing critical data for establishing product shelf-life and understanding degradation kinetics under various stress conditions [2].

Environmental Fate and Biodegradation Studies of Iodinated X-ray Contrast Media

This compound is a verified major metabolite produced during the fungal transformation of diatrizoate. As such, it serves as a critical analytical standard for researchers investigating the environmental occurrence, persistence, and biodegradation pathways of iodinated contrast agents in wastewater, surface water, and soil. Its use enables the accurate identification and quantification of this specific transformation product in complex environmental matrices, facilitating more precise environmental risk assessments [3].

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